3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability
Mechanism of Action
Target of Action
Azetidines, which are four-membered heterocyclic compounds containing nitrogen, have been used in the synthesis of various bioactive compounds .
Mode of Action
Without specific information on “3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine”, it’s difficult to detail its mode of action. Azetidines are known to exhibit high ring-strain energy, strong molecular rigidity, and satisfactory stability, which could influence their interaction with biological targets .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which are involved in various biochemical pathways .
Result of Action
Azetidines have been used in the synthesis of various bioactive compounds, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(isobutylsulfonyl)-1-(phenylsulfonyl)azetidine, can be achieved through several methods. . This method, however, faces challenges due to the inherent difficulties in controlling the reaction conditions.
Another approach involves the stereocontrolled synthesis from β-amino alcohols through a five-step sequence, including an original anionic 4-exo-tet ring closure that forms the azetidine ring upon an intramolecular Michael addition . This method allows for the synthesis of diastereo- and enantiomerically pure azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve polymerization techniques. The polymerization of azetidine monomers can be achieved through cationic, anionic, and other polymerization mechanisms . These methods provide a basis for the development of various macromolecular architectures using azetidine monomers.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trans-2-carboxyazetidine-3-acetic acid (t-CAA): A conformationally constrained analogue of glutamic acid.
Azetidinic amino acids: These compounds are similar in structure and are used as ligands for glutamate receptors and transporters.
Aziridines: Another class of nitrogen-containing heterocycles, but with a three-membered ring.
Uniqueness
3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine is unique due to its specific substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-11(2)10-19(15,16)13-8-14(9-13)20(17,18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDNOPOIWCIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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